3,4-Diethylphenol

Gas Chromatography Retention Index Isomer Separation

3,4‑Diethylphenol is a dialkylated phenol belonging to the C10H14O isomer family. Its molecular weight is 150.22 g·mol⁻¹, and it is characterized by ethyl substituents at the meta and para positions relative to the hydroxyl group.

Molecular Formula C10H14O
Molecular Weight 150.22 g/mol
CAS No. 875-85-4
Cat. No. B1332101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Diethylphenol
CAS875-85-4
Molecular FormulaC10H14O
Molecular Weight150.22 g/mol
Structural Identifiers
SMILESCCC1=C(C=C(C=C1)O)CC
InChIInChI=1S/C10H14O/c1-3-8-5-6-10(11)7-9(8)4-2/h5-7,11H,3-4H2,1-2H3
InChIKeySEAZSNZFNABEMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4‑Diethylphenol (CAS 875‑85‑4) – Physicochemical Identity and Baseline Specifications for Procurement


3,4‑Diethylphenol is a dialkylated phenol belonging to the C10H14O isomer family. Its molecular weight is 150.22 g·mol⁻¹, and it is characterized by ethyl substituents at the meta and para positions relative to the hydroxyl group [1]. The compound is a liquid at ambient temperature with a boiling point of 246.4 ± 9.0 °C (predicted) and a sub‑cooled liquid vapour pressure of 0.013 mm Hg at 25 °C . Its ACD/LogP is 3.46, reflecting moderate lipophilicity . These properties underpin its use as a synthetic intermediate and stabilizer, but they also highlight why it cannot be casually replaced by other diethylphenol isomers.

Why a Generic Diethylphenol Cannot Substitute 3,4‑Diethylphenol in Research and Industrial Workflows


The six diethylphenol positional isomers share the same molecular formula but differ profoundly in steric environment, electronic distribution, and resulting physicochemical behaviour. The ortho‑substituted isomer (2,6‑diethylphenol) blocks both positions adjacent to the hydroxyl group, drastically altering hydrogen‑bonding capacity, oxidative coupling reactivity, and metabolic fate relative to the meta/para‑substituted 3,4‑isomer [1]. Even among the meta/para variants, subtle differences in dipole moment and molecular shape lead to measurable divergences in chromatographic retention and partition coefficients [2]. Consequently, substituting one isomer for another in a validated synthetic route, chromatographic method, or biological assay can introduce uncontrolled variables that compromise reproducibility, yield, or safety.

3,4‑Diethylphenol (875‑85‑4) – Quantitative Differentiation Evidence vs. Closest Isomeric Analogs


Kovats Retention Index on DB‑5: 3,4‑Diethylphenol vs. 3,5‑Diethylphenol

The Kovats retention index (RI) on a non‑polar DB‑5 column provides a direct, instrument‑independent measure of volatility and interaction with the stationary phase. For 3,4‑diethylphenol, the experimentally determined RI is 1284 [1]. While a rigorously matched RI for 3,5‑diethylphenol on the same column is not available in the current dataset, the alkylphenol retention index (APRI) system predicts that meta,para‑substitution patterns yield systematically higher RI values than meta,meta‑patterns due to increased molecular surface area and polarizability [2]. This difference enables chromatographic resolution of the 3,4‑isomer from its 3,5‑counterpart, a critical requirement for purity verification in procurement and method development.

Gas Chromatography Retention Index Isomer Separation

Lipophilicity (LogP) Difference: 3,4‑Diethylphenol vs. 2,6‑Diethylphenol

The ACD/LogP of 3,4‑diethylphenol is 3.46, as predicted by the ACD/Labs Percepta platform . In contrast, the ACD/LogP of 2,6‑diethylphenol is 2.52 [1]. This difference of 0.94 log units corresponds to an approximately 8.7‑fold higher octanol‑water partition coefficient for the 3,4‑isomer. The higher lipophilicity arises because the ethyl groups in the 3,4‑positions extend the hydrophobic surface area more effectively than the sterically‑crowded 2,6‑arrangement, where internal hydrogen bonding between the hydroxyl group and the ortho‑ethyl groups partially masks polarity.

Lipophilicity Partition Coefficient Drug‑likeness

Boiling Point and Vapour Pressure: 3,4‑Diethylphenol vs. 2,6‑Diethylphenol

Predicted boiling points and vapour pressures highlight distinct volatility profiles. 3,4‑Diethylphenol has a predicted boiling point of 246.4 ± 9.0 °C and a sub‑cooled liquid vapour pressure of 0.013 mm Hg at 25 °C . 2,6‑Diethylphenol, by comparison, has a reported boiling point of approximately 235 °C and a notably higher vapour pressure of 0.023 mm Hg at 25 °C [1]. The ortho‑ethyl groups in 2,6‑diethylphenol create steric hindrance that weakens intermolecular hydrogen bonding, leading to higher volatility. These differences are critical for distillation‑based purification and headspace analysis.

Volatility Distillation Physical Property

Steric and Electronic Substitution Pattern: 3,4‑ vs. 2,6‑Diethylphenol

The 3,4‑substitution pattern leaves both ortho positions (C2 and C6) unsubstituted, enabling oxidative coupling reactions that are sterically blocked in 2,6‑diethylphenol. This is directly evidenced in polymer chemistry: 2,5‑diethylphenol undergoes oxidative polymerization to give poly(1,4‑phenylene oxide), whereas 2,6‑diethylphenol cannot form linear polymers due to ortho‑blocking [1]. By extension, 3,4‑diethylphenol retains at least one free ortho site, making it suitable for regioselective electrophilic aromatic substitution or coupling reactions that the 2,6‑isomer cannot undergo. This functional distinction is a primary driver for procurement in synthetic intermediate applications.

Regioselectivity Oxidative Coupling Structure‑Activity Relationship

3,4‑Diethylphenol – High‑Value Application Scenarios Justified by Quantitative Differentiation


Chromatographic Method Development and Quality Control for Isomer‑Specific Analysis

The well‑characterized Kovats retention index (RI 1284 on DB‑5) enables robust GC‑MS identification and quantification of 3,4‑diethylphenol in complex mixtures, including environmental samples and reaction monitoring. The predicted RI gap relative to the 3,5‑isomer supports method selectivity, making this compound suitable as a reference standard for alkylphenol isomer profiling [1].

Medicinal Chemistry and Probe Design Requiring Defined Lipophilicity

With an ACD/LogP of 3.46, 3,4‑diethylphenol offers significantly higher lipophilicity than its 2,6‑counterpart (LogP 2.52). This property is critical in structure‑activity relationship (SAR) studies where membrane permeability or blood‑brain barrier penetration must be finely tuned. Researchers can select the 3,4‑isomer to achieve a predicted 8.7‑fold increase in octanol partitioning without altering the core phenolic pharmacophore .

Synthesis of Oxidative Coupling Polymers and Functional Materials

Because 3,4‑diethylphenol retains a free ortho position, it is structurally competent to undergo oxidative C–O coupling reactions that are impossible for 2,6‑diethylphenol. This makes it a candidate monomer for poly(phenylene oxide)‑type polymers or for the preparation of bisphenol ligands, where ortho‑blocking would terminate chain growth [2].

Distillation and Purification Process Design

The boiling point difference of approximately 11 °C and the 1.8‑fold lower vapour pressure relative to 2,6‑diethylphenol directly influence distillation column design, solvent swap protocols, and occupational exposure limits. Procurement of the correct isomer ensures that process parameters developed at laboratory scale translate reliably to pilot and production scales [3].

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